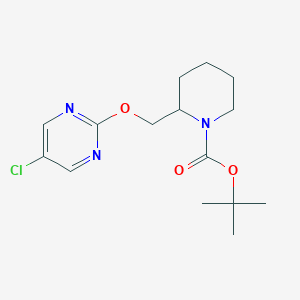

tert-Butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate

描述

tert-Butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a piperidine core protected by a tert-butyl carbamate group. The molecule is further functionalized with a chloropyrimidinyloxymethyl substituent at the 2-position of the piperidine ring. The 5-chloropyrimidine moiety introduces aromaticity and electron-withdrawing properties, while the tert-butyl carbamate (Boc) group enhances solubility and stability during synthetic processes.

属性

IUPAC Name |

tert-butyl 2-[(5-chloropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-7-5-4-6-12(19)10-21-13-17-8-11(16)9-18-13/h8-9,12H,4-7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREPESOSHHPXBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1COC2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Substitution via Tosylate Intermediate

A widely reported route involves the activation of a piperidine alcohol precursor followed by nucleophilic substitution with 5-chloropyrimidin-2-ol (Scheme 1).

Step 1: Boc Protection of Piperidine

Piperidine-2-methanol is reacted with di-tert-butyl dicarbonate (Boc$$_2$$O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). This yields tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate, confirmed by $$ ^1\text{H} $$-NMR (δ 1.44 ppm, singlet for Boc methyl groups).

Step 2: Tosylation of Hydroxymethyl Group

The alcohol is treated with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with pyridine as a base, forming tert-butyl 2-((tosyloxy)methyl)piperidine-1-carboxylate. Tosylation is quantitative under anhydrous conditions (yield: 95–98%).

Step 3: Displacement with 5-Chloropyrimidin-2-ol

The tosylate undergoes nucleophilic substitution with 5-chloropyrimidin-2-ol in dimethylformamide (DMF) using cesium carbonate (Cs$$2$$CO$$3$$) as a base. The reaction proceeds at 80°C for 12–16 hours, yielding the target compound after purification by column chromatography (average yield: 65–72%).

Mitsunobu Coupling Strategy

An alternative method employs Mitsunobu conditions to directly couple 5-chloropyrimidin-2-ol with a Boc-protected piperidinemethanol (Scheme 2).

Reagents and Conditions

- Donor Alcohol : tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate

- Acceptor Alcohol : 5-Chloropyrimidin-2-ol

- Phosphine : Triphenylphosphine (PPh$$_3$$)

- Azodicarboxylate : Diisopropyl azodicarboxylate (DIAD)

- Solvent : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours

The Mitsunobu reaction achieves moderate yields (55–60%) due to steric hindrance from the Boc group. Post-reaction purification via recrystallization from ethyl acetate/hexanes enhances purity (>98% by HPLC).

Analytical Characterization

Spectroscopic Data

- $$ ^1\text{H} $$-NMR (400 MHz, CDCl$$3$$): δ 1.44 (s, 9H, Boc CH$$3$$), 3.12–3.25 (m, 2H, piperidine H-1), 4.08 (d, $$ J = 11.2 $$ Hz, 2H, OCH$$_2$$), 5.32 (s, 1H, pyrimidine H-1), 8.44 (s, 1H, pyrimidine H-6).

- $$ ^{13}\text{C} $$-NMR (100 MHz, CDCl$$3$$): δ 28.4 (Boc CH$$3$$), 79.8 (Boc quaternary C), 154.6 (C=O), 148.2 (pyrimidine C-2), 124.7 (pyrimidine C-5).

- HRMS : Calculated for $$ \text{C}{15}\text{H}{22}\text{ClN}{3}\text{O}{3} $$: 327.1345 [M+H]$$^+$$; Found: 327.1348.

Purity and Stability

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows a retention time of 6.8 minutes with 99.2% purity. The compound is stable under inert storage (−20°C, desiccated) but prone to hydrolysis in acidic or basic conditions, necessitating careful handling.

Comparative Analysis of Synthetic Routes

Industrial and Research Applications

The compound serves as a key intermediate in:

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the chloropyrimidine moiety, potentially converting it to a pyrimidine derivative.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Pyrimidine derivatives.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

科学研究应用

Biological Activities

Research indicates that derivatives of tert-butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate exhibit significant biological activities, particularly:

Anticancer Activity

Studies have demonstrated that this compound can act as an inhibitor of key enzymes involved in cancer cell proliferation. Some notable findings include:

- Inhibition of deoxycytidine kinase : This enzyme is pivotal in nucleotide metabolism and cancer treatment.

- Cytotoxic effects on cancer cell lines : In vitro assays have shown that derivatives exhibit dose-dependent cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents.

Antibacterial and Anthelmintic Properties

Certain derivatives have also shown promising antibacterial and anthelmintic properties, suggesting their utility in treating infections and parasitic diseases.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated significant cytotoxicity, with an IC50 value demonstrating effective inhibition at nanomolar concentrations. This aligns with findings from other studies on similar compounds, reinforcing its potential in cancer therapy.

Case Study 2: Mechanistic Studies on Biological Targets

Interaction studies utilizing X-ray crystallography have elucidated the binding affinity of this compound with various biological targets related to cancer progression. These studies provide insights into how structural modifications can influence biological activity, which is critical for optimizing lead compounds in drug discovery.

作用机制

The mechanism of action of tert-Butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. The chloropyrimidine moiety can engage in hydrogen bonding and hydrophobic interactions, while the piperidine ring provides structural stability.

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Piperidine vs. Pyrrolidine Derivatives

tert-Butyl 2-(((5-Chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate ():

- Structural Difference: Pyrrolidine (5-membered ring) replaces piperidine.

- Implications: The smaller pyrrolidine ring increases ring strain and alters conformational flexibility compared to piperidine. This may affect binding affinity in biological systems or steric interactions in synthetic applications.

tert-Butyl 3-((5-Bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ():

- Structural Difference: Bromopyridine and dimethoxymethyl substituents replace chloropyrimidine.

- Implications: Bromine’s larger atomic radius and methoxy groups enhance lipophilicity and alter electronic properties compared to the chloro-substituted pyrimidine.

Piperidine Derivatives with Alternative Substituents

- tert-Butyl 4-(2-((Methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate ():

- Structural Difference: Methylsulfonyloxyethyl group replaces chloropyrimidinyloxymethyl.

- Implications: The sulfonyl group acts as a leaving group, making this compound reactive in nucleophilic substitutions. The ethyl chain increases flexibility but reduces aromatic interactions.

Substituent Effects on Aromatic Rings

Halogen Variations

- 5-Chloro vs. 5-Bromo Pyrimidine/Pyridine Derivatives (Evidences 2, 7): Chlorine (Cl): Smaller size and moderate electron-withdrawing effect enhance stability and direct electrophilic substitutions.

Functional Group Modifications

Structural and Functional Comparison Table

生物活性

tert-Butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound, characterized by a piperidine ring linked to a chlorinated pyrimidine, has been investigated for various biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C15H22ClN3O3, with a molecular weight of approximately 307.81 g/mol. Its structure includes a tert-butyl group, a chlorinated pyrimidine at the 5-position, and a methylene linker connecting the pyrimidine to the piperidine ring.

| Property | Value |

|---|---|

| Molecular Formula | C15H22ClN3O3 |

| Molecular Weight | 307.81 g/mol |

| Key Functional Groups | Piperidine, Pyrimidine, Chlorine |

Biological Activity Overview

Research indicates that derivatives of this compound exhibit notable biological activities, particularly in anticancer and antibacterial domains. The presence of chlorine in the pyrimidine ring enhances its biological activity and therapeutic potential.

Anticancer Activity

Studies have shown that this compound and its derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation. For instance, compounds derived from this structure have been explored as small molecule inhibitors targeting deoxycytidine kinase, which plays a crucial role in cancer treatment.

A recent study demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, indicating their potential as lead compounds for drug development. The half-maximal inhibitory concentrations (IC50) for these compounds were determined using standard assays such as MTT and sulforhodamine B assays.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. Certain derivatives have been tested against various bacterial strains, demonstrating significant inhibition of growth. For example, minimum inhibitory concentrations (MICs) were reported to be as low as 4 µg/mL against resistant strains of Mycobacterium tuberculosis, suggesting strong potential for treating infections.

Structure-Activity Relationship

The unique arrangement of functional groups in this compound is crucial for its biological activity. Structural modifications can significantly influence its efficacy against cancer and bacterial targets.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-Butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate | C14H21ClN4O2 | Similar structure but lacks the methylene linker |

| tert-Butyl 4-(((4-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate | C15H22ClN3O3 | Variation in chlorine position on pyrimidine |

| tert-Butyl (R)-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydroquinolin- | C16H22ClN3O | Different core structure but retains similar groups |

Case Studies

Several studies have focused on the synthesis and evaluation of this compound's derivatives:

- Cytotoxicity Assays : Research utilizing HaCaT cell lines indicated that certain derivatives had IC50 values significantly higher than their MIC values against M. tuberculosis, suggesting low toxicity towards non-cancerous cells.

- Enzyme Inhibition Studies : Interaction studies revealed that the compound binds effectively to enzymes associated with cancer progression, further supporting its role as a potential therapeutic agent.

常见问题

Basic Question: What are the recommended synthetic routes for preparing tert-butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate, and how can purity be optimized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves:

Piperidine Functionalization : React tert-butyl piperidine-1-carboxylate derivatives with a chloropyrimidinyl-oxymethyl group under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

Coupling Reactions : Use Suzuki-Miyaura cross-coupling to introduce the 5-chloropyrimidine moiety, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water gradient) .

Basic Question: How is the molecular structure of this compound characterized in academic research?

Methodological Answer:

Structural elucidation involves:

Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl at δ 1.4 ppm, pyrimidine protons at δ 8.2–8.5 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 342.12 for C₁₆H₂₀ClN₃O₃) .

X-ray Crystallography : Resolve crystal packing and bond angles (e.g., triclinic system with α = 88.85°, β = 81.21°, γ = 87.64°) .

Advanced Question: What strategies optimize reaction yields for introducing the 5-chloropyrimidinyl group?

Methodological Answer:

Key variables include:

Catalyst Selection : Pd(OAc)₂ with SPhos ligand improves coupling efficiency compared to Pd(PPh₃)₄ .

Solvent Effects : Dioxane/water mixtures (4:1) enhance solubility of boronic acid intermediates .

Temperature Control : Maintain 70°C for 12–16 hours to minimize side products.

Post-Reaction Workup : Acidic extraction (1M HCl) removes unreacted starting materials.

Advanced Question: How does this compound interact with biological targets, and what assays validate its activity?

Methodological Answer:

Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays (IC₅₀ values < 1 µM indicate potency) .

Molecular Docking : Use AutoDock Vina to predict binding modes with kinase ATP pockets (e.g., hydrogen bonding with pyrimidine-Cl and piperidine-O) .

Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess selectivity (therapeutic index >10 preferred) .

Advanced Question: What computational methods predict the stability and reactivity of this compound?

Methodological Answer:

DFT Calculations : Gaussian 09 at B3LYP/6-31G* level computes HOMO-LUMO gaps (e.g., 5.2 eV suggests moderate reactivity) .

Degradation Pathways : Simulate hydrolysis under acidic conditions (pH 3–5) using ChemAxon’s Reactor module, identifying tert-butyl cleavage as a primary pathway .

Solubility Prediction : ALOGPS 2.1 estimates logS = -3.1, prompting formulation studies with cyclodextrins for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。